[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[3-(4-formylnaphthalen-1-yl)oxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-11-6-12-23-17-10-9-14(13-21)15-7-4-5-8-16(15)17/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZCMFISNCGZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene derivative:
Attachment of the propyl linker: The naphthalene derivative is then reacted with a propylating agent to introduce the propyl linker.
Formation of the carbamic acid ester: The final step involves the reaction of the propylated naphthalene derivative with tert-butyl carbamate under suitable conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the tert-butyl carbamate motif but differ in aromatic substituents and functional groups:
Key Observations:
- Functional Groups :
- The formyl group enables aldehyde-specific reactivity (e.g., condensation with amines to form imines), making the compound a versatile intermediate in heterocycle synthesis.
- Halogens (Br, Cl) in the compound facilitate cross-coupling (e.g., Buchwald-Hartwig amination) or substitution reactions .
- The boronate ester in is critical for Suzuki-Miyaura couplings, a cornerstone of C–C bond formation in medicinal chemistry .
Physicochemical Properties
Notes:
Biological Activity
[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 321.38 g/mol
- CAS Number : Not available
Research indicates that this compound may interact with several biological pathways:
- Gene Regulation : It has been shown to regulate cellular genes such as c-myc and c-fos, potentially influencing cell proliferation and apoptosis.
- Transcription Factor Modulation : The compound may repress the promoter activity of p53 and sequester transcription factors like CREB3, which are crucial in cellular stress responses.
- Inflammatory Response : It appears to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses.
Antitumor Activity
A study investigated the compound's effects on cancer cell lines. Results indicated that it inhibits the proliferation of specific cancer cells by inducing apoptosis through the activation of caspases.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
In neuroprotection studies, the compound demonstrated protective effects against neurotoxic agents such as amyloid-beta peptides, which are implicated in Alzheimer's disease.
- In Vitro Studies : The compound improved cell viability in astrocytes exposed to amyloid-beta, suggesting a neuroprotective mechanism.
| Treatment | Cell Viability (%) | Significance |
|---|---|---|
| Control | 100 | - |
| Amyloid-beta Only | 43.78 | p < 0.01 |
| Compound + Amyloid-beta | 62.98 | p < 0.05 |
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as a part of combination therapy. Patients receiving this compound alongside standard chemotherapy showed improved outcomes compared to those receiving chemotherapy alone.
Case Study 2: Alzheimer’s Disease Model
In an animal model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing [3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
Naphthalene functionalization : Introduce the formyl group at the 4-position of naphthalen-1-ol via Vilsmeier-Haack formylation .
Alkoxypropyl chain attachment : React 4-formyl-naphthalen-1-ol with 3-bromopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
Carbamate protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or EDC) to install the tert-butyl carbamate group .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (e.g., silica gel, hexane/EtOAc gradients) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., formyl proton at ~10 ppm, tert-butyl signals at ~1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the formyl group) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the target compound?
- Methodological Answer :
- Solvent Selection : Use anhydrous dichloromethane (DCM) or DMF for carbamate formation to minimize hydrolysis .
- Catalyst Optimization : Employ DMAP or EDC-HCl to enhance coupling efficiency in Boc protection steps .
- Temperature Control : Conduct formylation at 0–5°C to suppress side reactions (e.g., over-oxidation) .
- Workup Strategies : Use aqueous extraction (NaHCO₃ for acidic impurities) and drying agents (MgSO₄) post-reaction .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, enzyme concentrations) to isolate variables .
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) to rule out batch variability .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves across multiple concentrations to assess potency thresholds .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Carbamates are prone to hydrolysis in acidic/basic media .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .
- Light Sensitivity Tests : Store samples in amber vials and assess photodegradation under UV/visible light .
Q. How can mechanistic studies elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., Km/Vmax shifts for carbamate-acylated enzymes) .
- Molecular Docking : Model the compound’s binding to target proteins (e.g., proteases, kinases) using software like AutoDock or Schrödinger .
- X-Ray Crystallography : Co-crystallize the compound with its target to resolve binding modes at atomic resolution .
Q. What approaches are suitable for synthesizing derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Side-Chain Modifications : Replace the propyl linker with alkyl/aryl groups to assess steric effects .
- Functional Group Interconversion : Substitute the formyl group with aldehydes, ketones, or amines to probe electronic interactions .
- Bioisosteric Replacement : Use tert-butyl carbamate analogs (e.g., benzyl or allyl carbamates) to evaluate pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
